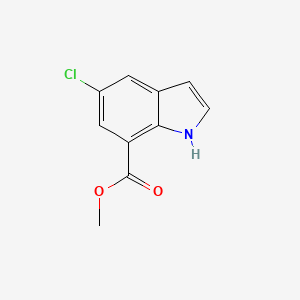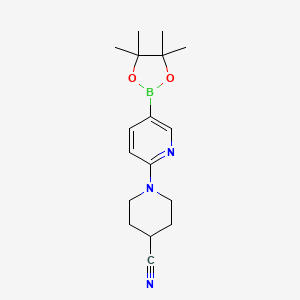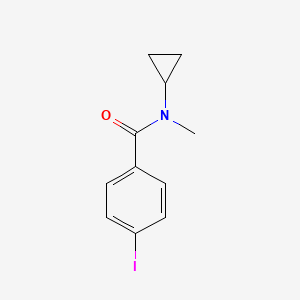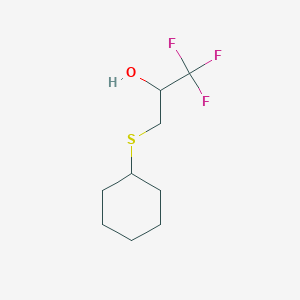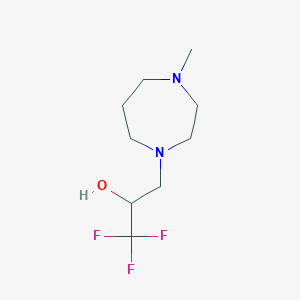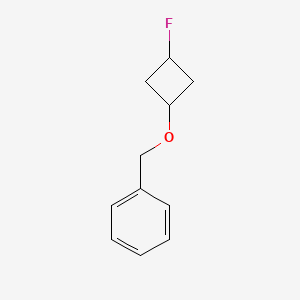
((3-Fluorocyclobutoxy)methyl)benzene
Descripción general
Descripción
((3-Fluorocyclobutoxy)methyl)benzene is a chemical compound with the CAS Number: 1427501-98-1 and a molecular weight of 180.22 . It is also known by its IUPAC name (3-fluorocyclobutoxy)methyl)benzene . The compound is a pale-yellow to yellow-brown liquid .
Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 180.22 .
Aplicaciones Científicas De Investigación
Alkylation and Methylation Studies
The methylation of fluorobenzenes, including derivatives similar to (3-Fluorocyclobutoxy)methylbenzene, has been a subject of research. Studies have focused on the gas-phase methylation reactions using different ions and techniques, offering insights into the reactivity of these compounds (Attinà & Ricci, 1991). Additionally, investigations into the reactions of fluorobenzenes with methanol on various solid acids have revealed insights into the methylated products and their role in catalysis (Marcus et al., 2004).
Synthesis of Fluorocompounds and Their Biological Activities
The synthesis of fluorocompounds from substrates that are structurally related to (3-Fluorocyclobutoxy)methylbenzene has been explored. These synthesized compounds have shown promising antitumor activities, highlighting the potential of such fluorinated compounds in medical research and pharmaceutical applications (Hong, 2001).
Cross-Coupling Reactions
Research on the ortho-selective cross-coupling of fluorobenzenes with Grignard reagents in the presence of palladium-based catalysts has been conducted. This study has implications for the modification and functionalization of compounds like (3-Fluorocyclobutoxy)methylbenzene, potentially expanding their applications in organic synthesis (Manabe & Ishikawa, 2008).
Nucleophilic Aroylation
Nucleophilic aroylation of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes, is another area of interest. Such transformations could be relevant to modifying (3-Fluorocyclobutoxy)methylbenzene for specific applications, including the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).
Photophysical Studies
Photophysical studies of compounds related to (3-Fluorocyclobutoxy)methylbenzene, such as 1,4-diethynyl-2-fluorobenzene, have been conducted. These studies provide insights into the effects of aggregation on photophysics, which could be relevant for understanding the behavior of (3-Fluorocyclobutoxy)methylbenzene in various states (Levitus et al., 2001).
Desulfurization and Polymer Research
Research on desulfurization by hierarchical porous organic polymers impregnated with metals has included studies on polymers derived from compounds like methylbenzene, which is structurally similar to (3-Fluorocyclobutoxy)methylbenzene. Such studies could inform applications in environmental technology and materials science (Yanting et al., 2016).
Safety and Hazards
The safety information for ((3-Fluorocyclobutoxy)methyl)benzene indicates that it is a hazardous compound . It has hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing in mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
(3-fluorocyclobutyl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPYBWZEJWZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735922 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-65-8 | |
| Record name | {[(3-Fluorocyclobutyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid](/img/structure/B1532718.png)
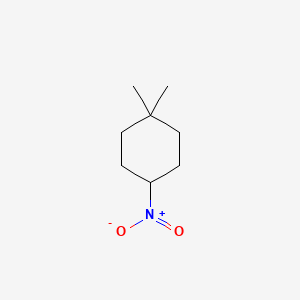
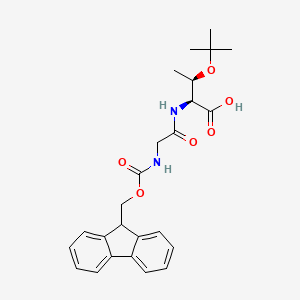
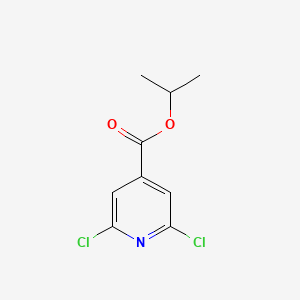
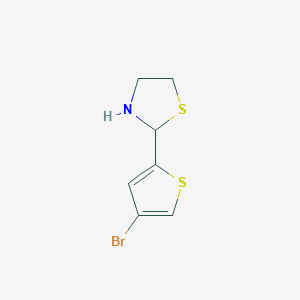
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
